(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol - 438565-34-5

(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol

Catalog Number: EVT-382614
CAS Number: 438565-34-5
Molecular Formula: C11H9NO4
Molecular Weight: 219.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol” is a chemical compound that has been studied for its potential biological activities . It has been used in the synthesis of chalcone derivatives, which have shown promising cytotoxic activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-(benzo[d][1,3]dioxol-5-yl)-N-(substituted benzyl)propanamides were designed, synthesized, and evaluated for their in vitro synergistic activity in combination with fluconazole . Another study reported the design, synthesis, and anticancer evaluation of 1-benzo[1,3]dioxol-5-yl-indoles bearing various fused heteroaryl moieties at the 3-position .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, in a thiazolidine-4-one derivative, the central thiazolidine ring was found to be essentially planar and formed a dihedral angle with the methoxy-substituted benzene ring and the 1,3-benzodioxole ring .

Bis((5-allyl-2-(benzo[d][1,3]dioxol-5-yl)benzofuran-7-yl)oxy)methane

  • Compound Description: This novel nor-neolignan dimer, isolated from Magnolia grandiflora L. bark, exhibits moderate antifungal activity against Fusarium oxysporum. []
  • Relevance: While structurally distinct from (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, this compound shares the key benzo[d][1,3]dioxol-5-yl moiety, highlighting the presence and potential biological relevance of this structural feature in various natural and synthetic compounds. []

4-(2-(benzo-1,3-dioxol-5-yl)-4,5-diphenyl-2,5-dihydro-1H-imidazol-1-yl)aniline

  • Compound Description: This compound serves as a ligand in the synthesis of metal complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). Both the ligand and its complexes demonstrate antibacterial activity against Staphylococcus aureus and Bacillus. []
  • Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl group with (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, further emphasizing the prevalence of this structure in compounds with biological activities. []
  • Compound Description: This study explores the introduction of benzo[d][1,3]dioxol-5-yl and its derivatives into the structure of daunorubicin, an anthracycline drug. The resulting new anthracyclines are evaluated for their biological activity. []
  • Relevance: This research focuses on incorporating the same benzo[d][1,3]dioxol-5-yl moiety present in (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, highlighting the potential of this group for modulating the activity of various pharmacophores, including those with anticancer properties. []

N-(4)-(benzo[d][1,3]dioxol-5-yl)thiosemicarbazone Derivatives

  • Compound Description: A series of thiosemicarbazone derivatives incorporating a benzo[d][1,3]dioxole moiety were synthesized and evaluated for their antiviral activity against Bovine Viral Diarrhea Virus (BVDV). []
  • Relevance: This series of compounds shares the benzo[d][1,3]dioxol-5-yl group with (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol and further emphasizes the versatility of this structural motif in designing compounds with potential therapeutic applications, particularly in the realm of antiviral research. []

(S)-1-(1,3-benzodioxal-5-yl) ethanol

  • Compound Description: This chiral carbinol is produced through the biocatalytic asymmetric reduction of 1-(benzo[d][1,3]dioxol-5-yl)ethanone using Lactobacillus fermentum P1. []
  • Relevance: This compound, while structurally similar to (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol due to the shared benzo[d][1,3]dioxol-5-yl core, highlights a key difference in the presence of a chiral center. This difference in chirality could significantly impact the biological activity and pharmacological properties of these compounds. []

Benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propanoate

  • Compound Description: The crystal structure of this compound has been reported. []
  • Relevance: This compound showcases the incorporation of the benzo[d][1,3]dioxol-5-yl group within a larger molecular framework, emphasizing its compatibility with various chemical modifications and its potential as a building block for diverse molecular architectures. While the specific biological activity is not mentioned, its structural resemblance to (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol suggests potential shared chemical properties and reactivities. []

{4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048)

  • Compound Description: This piperidine triazole urea acts as an ultrapotent and highly selective inhibitor of Monoacylglycerol lipase (MAGL). In vivo studies demonstrate a significant increase in mouse brain 2-AG levels and analgesic effects without inducing catalepsy. []
  • Relevance: JJKK-048 is structurally distinct from (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol but incorporates two benzo[d][1,3]dioxol-5-yl units. This emphasizes the potential for utilizing this moiety in developing potent and selective enzyme inhibitors for therapeutic purposes. []

(E)-1-(Benzo[d][1,3]dioxol-5-yl)-3-([2,2′-bithiophen]-5-yl)prop-2-en-1-one

  • Compound Description: This newly synthesized π-conjugated chalcone has been characterized using crystal structure analysis, UV-Vis spectroscopy, and theoretical studies. []
  • Relevance: This compound, classified as a chalcone, shares the benzo[d][1,3]dioxol-5-yl unit with (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol. This structural similarity, particularly within the context of the extended conjugated system, suggests potential shared photophysical properties and potential applications in materials science. []

1-(benzo[d][1,3]dioxol-5-yl)-3-phenylprop-2-en-1-one (BDP)

  • Compound Description: This novel organic crystal has been synthesized and characterized. Studies include thermal stability, optical spectroscopic analysis, FT-IR, and theoretical calculations. []
  • Relevance: This compound, also classified as a chalcone, shares the benzo[d][1,3]dioxol-5-yl moiety with (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol. While this study primarily focuses on its material properties, the shared structural feature suggests potential similarities in reactivity and potential biological activity. []

5-(benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole Derivatives

  • Compound Description: Three novel series of these derivatives were designed using ligand-based drug discovery and molecular hybridization approaches. These compounds were synthesized and evaluated as potential anticonvulsant agents. []
  • Relevance: These compounds, belonging to the pyrazole class, share the benzo[d][1,3]dioxol-5-yl unit with (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol. Although the core structures differ, the shared moiety suggests the possibility of exploring the anticonvulsant potential of (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol or its derivatives. []

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-one

  • Compound Description: This compound, a chalcone derivative, exists in two polymorphic forms, both of which have been structurally characterized. [, ]
  • Relevance: The presence of the benzo[d][1,3]dioxol-5-yl unit in this chalcone derivative, similar to (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, further highlights the prevalence and importance of this structural motif in chalcone chemistry. Understanding the structure-property relationships in these polymorphs could provide valuable insights into the potential solid-state properties of (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol. [, ]

(E)-3-(2-amino-4,6-dichloropyrimidin-5-yl)-1-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

  • Compound Description: This B-ring substituted chalcone derivative exhibits analgesic activity in the acetic-acid-induced writhing model in Swiss albino rats. []
  • Relevance: Sharing the benzo[d][1,3]dioxol-5-yl moiety with (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, this compound strengthens the link between this structural feature and analgesic activity, suggesting a potential avenue for further investigation of (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol or its analogs for pain management. []

(E)-2-[1-(benzo[d][1,3]dioxol-5-yl)ethylidene]-N-methylhydrazine-1-carbothioamide

  • Compound Description: The crystal structure of this compound, featuring an intramolecular N—H⋯N contact, has been reported. []
  • Relevance: This compound, while structurally distinct from (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, provides further evidence for the versatility of the benzo[d][1,3]dioxol-5-yl group in forming diverse molecular structures and its potential for participating in various non-covalent interactions, which can be crucial for biological activity. []

(3E,4E)-1-aryl-3,4-bis[(benzo[d][1,3]dioxol-5-yl)methylidene]pyrrolidene-2,5-dione Derivatives

  • Compound Description: A series of these novel derivatives were synthesized and characterized using IR, 1H NMR, and HRMS. The X-ray crystal structure was determined for the 4-ethoxyphenyl derivative. []
  • Relevance: Although (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol differs in its core structure, these derivatives highlight the incorporation of the benzo[d][1,3]dioxol-5-yl group into diverse heterocyclic frameworks, further emphasizing its potential as a building block for medicinal chemistry and drug discovery efforts. []

(±)-3-[(benzo[d][1,3]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one

  • Compound Description: The crystal structure of this thiazolidine-4-one derivative has been determined. []
  • Relevance: While structurally different from (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, this compound highlights the incorporation of the benzo[d][1,3]dioxol-5-yl group within a thiazolidine ring system. This example further expands the range of heterocyclic frameworks where this moiety can be incorporated, potentially influencing the compound's pharmacological profile. []

(E)-3-benzo[1,3]dioxol-5-yl-N,N-diphenyl-2-propenamide

  • Compound Description: This compound, a cooling agent, has been evaluated for its safety as a flavoring substance in food and toothpaste. [, ]
  • Relevance: Although structurally distinct from (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, this compound provides an interesting example of the diverse applications of molecules containing the benzo[d][1,3]dioxol-5-yl group, extending beyond traditional pharmaceutical applications. [, ]

2-(benzo[1,3]dioxol-5-yl)-6-isopropyloxy-4-(4-methoxyphenyl)-2H-chromene-3-carboxylic acid (S-1255)

  • Compound Description: This compound is a potent and selective endothelin-A receptor antagonist with 55% oral bioavailability in rats. []
  • Relevance: Though structurally different from (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, the presence of the benzo[d][1,3]dioxol-5-yl group in this potent antagonist suggests a potential role of this moiety in receptor binding and selectivity. []

2-(benzo[d][1,3]dioxol-5-yl)-3-benzoylcyclopropane- 1,1-dicarbonitrile

  • Compound Description: The crystal structure of this compound has been reported. []
  • Relevance: Although structurally distinct from (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, this compound showcases the incorporation of the benzo[d][1,3]dioxol-5-yl group into a cyclopropane ring system. This example further expands the structural diversity of compounds containing this moiety and could provide insights into potential synthetic strategies. []

5-[(Benzo[d][1,3]dioxol-5-yl)methyl]-3-[4-(pyridin-2-yl)phenyl]-4,5-dihydroisoxazole

  • Compound Description: The crystal structure of this compound has been elucidated, revealing a syn-clinal conformation between the dihydroisoxazole and benzodioxole rings. []
  • Relevance: Although structurally distinct from (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, this compound highlights the incorporation of the benzo[d][1,3]dioxol-5-yl group into a dihydroisoxazole ring system. This example, along with (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, demonstrates the versatility of this moiety in building diverse heterocyclic frameworks, potentially leading to a wide range of biological activities. []

N-[2-(benzo[d][1,3]dioxol-5-yl)ethyl]-4-methylbenzenesulfonamide

  • Compound Description: This compound's crystal structure reveals a Z-shaped molecular conformation stabilized by N—H⋯O hydrogen bonds. []
  • Relevance: This compound, while structurally distinct from (3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol, showcases the benzo[d][1,3]dioxol-5-yl group incorporated within a flexible alkyl chain. This example highlights the adaptability of this moiety to various molecular environments and its potential to influence molecular conformation and intermolecular interactions. []

Properties

CAS Number

438565-34-5

Product Name

(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanol

Molecular Formula

C11H9NO4

Molecular Weight

219.19 g/mol

InChI

InChI=1S/C11H9NO4/c13-5-8-4-9(12-16-8)7-1-2-10-11(3-7)15-6-14-10/h1-4,13H,5-6H2

InChI Key

ZHPSCWJFYANYDL-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CO

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.